3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
CAS No.: 1008866-58-7
Cat. No.: VC5388576
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008866-58-7 |
|---|---|
| Molecular Formula | C19H23N3O3S |
| Molecular Weight | 373.47 |
| IUPAC Name | 3-(cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
| Standard InChI | InChI=1S/C19H23N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h9-11,14H,3-8H2,1-2H3,(H,21,23) |
| Standard InChI Key | FXGSXIXBLSWCGO-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4CCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.47 g/mol . Its IUPAC name reflects its intricate architecture: 3-(cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one. Key structural elements include:
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Imidazo[1,2-c]quinazolinone core: A fused tricyclic system combining imidazole and quinazolinone rings.
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Cyclohexylmethyl group: A hydrophobic substituent at position 3, likely influencing lipophilicity and target binding.
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Methoxy groups: Electron-donating substituents at positions 8 and 9, modulating electronic properties.
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Thioxo group: A sulfur-containing moiety at position 5, potentially enhancing reactivity or binding affinity.
Table 1: Key Chemical Identifiers
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of imidazo[1,2-c]quinazolinones typically involves multistep protocols. For this compound, two primary routes are inferred from related methodologies:
Copper-Catalyzed Cyclization
A method described for analogous imidazo[1,2-c]quinazolines involves:
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Coupling: Reacting 2-aminobenzonitrile derivatives with α-amino ketones in the presence of CuI and K₂CO₃ in DMF at 150°C .
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Oxidative Cyclization: Subsequent addition of Cu(OAc)₂·H₂O to facilitate ring closure .
This approach could adapt to introduce the cyclohexylmethyl and thioxo groups via tailored starting materials.
Three-Step Synthesis from Benzil
An alternative route employs:
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Condensation: Benzil reacts with aldehydes and ammonium acetate to form imidazole intermediates .
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Reduction: Intermediate reduction followed by cyclization with carbon disulfide (CS₂) and KOH in ethanol .
This method’s flexibility allows incorporation of methoxy and cyclohexylmethyl substituents at defined positions.
Physicochemical Properties
Predicted Properties
Experimental data for this compound remain limited, but computational predictions provide insights:
Table 2: Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Boiling Point | 516.2 ± 60.0 °C (Predicted) | |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | |
| pKa | 9.66 ± 0.40 (Predicted) | |
| LogP (Partition Coefficient) | Estimated ~3.2 (High lipophilicity) | - |
The high boiling point and density align with its molecular weight and aromaticity. The predicted pKa suggests weak basicity, likely from the quinazolinone nitrogen.
Applications and Future Directions
Therapeutic Prospects
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Inflammation Management: As a quinazolinone derivative, it could address NSAID limitations (e.g., gastrointestinal toxicity) .
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Oncology: Kinase inhibitory potential positions it for cancer therapy research .
Synthetic Challenges
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